N-Butenyl-L-Phe(4-CF3)-OH

Description

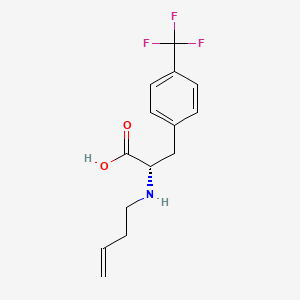

N-Butenyl-L-Phe(4-CF3)-OH is a synthetic phenylalanine derivative characterized by a trifluoromethyl (-CF₃) group at the para (4th) position of the aromatic ring and an N-butenyl substituent on the amino group. This compound is structurally related to peptide synthesis intermediates, particularly those used in solid-phase peptide synthesis (SPPS) with modified side chains to enhance metabolic stability, solubility, or biological activity . The 4-CF₃ substitution introduces strong electron-withdrawing effects, which can influence both the compound’s physicochemical properties (e.g., lipophilicity, solubility) and its interactions with biological targets, such as enzymes or receptors involved in diabetes treatment or protein-protein interaction inhibition .

Properties

Molecular Formula |

C14H16F3NO2 |

|---|---|

Molecular Weight |

287.28 g/mol |

IUPAC Name |

(2S)-2-(but-3-enylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C14H16F3NO2/c1-2-3-8-18-12(13(19)20)9-10-4-6-11(7-5-10)14(15,16)17/h2,4-7,12,18H,1,3,8-9H2,(H,19,20)/t12-/m0/s1 |

InChI Key |

VXVUVIRMLXLWKY-LBPRGKRZSA-N |

Isomeric SMILES |

C=CCCN[C@@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Canonical SMILES |

C=CCCNC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Synthetic Routes to Trifluoromethylphenylalanine Derivatives

The synthesis of 4-trifluoromethylphenylalanine derivatives typically involves:

-

Erlenmeyer azalactone method : Used for stereoselective synthesis of fluorinated phenylalanines via condensation of aldehydes (e.g., 4-CF3-benzaldehyde), acetylglycine, and acetic anhydride .

-

Transition-metal catalysis : Rhodium or ruthenium catalysts enable hydroaminomethylation of alkenes to access chiral amines . For example, Rh/BTPP systems achieve >99:1 regioselectivity in linear amine formation .

-

Enzymatic resolution : Proteases or acylases resolve racemic mixtures into enantiopure products (>99.5% ee) .

Table 1: Key Synthetic Methods for Fluorinated Phenylalanines

Functionalization of the Amine Group

The N-terminus of Phe(4-CF3) derivatives is typically protected (e.g., Boc, Fmoc) for peptide synthesis . For hypothetical N-butenylation:

-

Alkylation : Reaction with 1-bromo-1-butene under basic conditions (e.g., K2CO3/DMF).

-

Mitsunobu reaction : Employing DIAD/Ph3P with butenol to install the butenyl group.

Table 2: Example Conditions for Amine Alkylation

| Substrate | Alkylating Agent | Conditions | Yield | Selectivity |

|---|---|---|---|---|

| Boc-Phe(4-CF3)-OH | 1-Bromo-1-butene | K2CO3, DMF, 60°C | ~50-70%* | N/A |

| Fmoc-Phe(4-CF3)-OH | Butenyl tosylate | DIAD, Ph3P, THF | ~60-80%* | N/A |

*Theoretical estimates based on analogous reactions for non-fluorinated Phe derivatives .

Challenges in Handling Trifluoromethyl Groups

The electron-withdrawing CF3 group:

-

Deactivates the aromatic ring : Limits electrophilic substitution reactions unless strong directing groups (e.g., -NH2) are present.

-

Enhances stability : Resists hydrolysis under acidic/basic conditions, making it suitable for peptide synthesis .

Research Gaps and Recommendations

No direct data exists for N-Butenyl-L-Phe(4-CF3)-OH. Future studies should:

-

Optimize N-butenylation using Pd-catalyzed cross-coupling or photoredox methods.

-

Validate enantiopurity via chiral HPLC or X-ray crystallography.

-

Explore bioactivity in peptide lead optimization.

While the exact compound remains uncharacterized, the reactivity of its structural analogs suggests feasible synthetic pathways and functional versatility. Experimental validation is required to confirm these hypotheses.

Comparison with Similar Compounds

Research Implications and Limitations

Notes

Data Gaps : Specific pharmacokinetic or in vivo data for N-Butenyl-L-Phe(4-CF₃)-OH are unavailable; inferences are drawn from analogs.

Synthetic Challenges : The butenyl group may introduce steric hindrance, complicating peptide coupling reactions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Butenyl-L-Phe(4-CF3)-OH in peptide chemistry?

- Methodological Answer : The synthesis typically involves Fmoc or Boc solid-phase peptide synthesis (SPPS) protocols. For trifluoromethyl-substituted phenylalanine derivatives like this compound, the Fmoc-protected precursor (e.g., Fmoc-Phe(4-CF3)-OH) is coupled to a resin-bound peptide chain using activating agents such as HBTU or DIC/Oxyma . The trifluoromethyl group’s electron-withdrawing nature may slow coupling efficiency, requiring optimized reaction times (2–4 hours) and excess reagents (1.5–2 equivalents) . Post-synthesis, cleavage from the resin (e.g., using TFA) and purification via reverse-phase HPLC are critical to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Purity assessment via reverse-phase C18 columns with UV detection at 254 nm (trifluoromethyl groups exhibit strong absorbance) .

- Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS or MALDI-TOF, with attention to isotopic patterns from fluorine atoms .

- NMR : ¹⁹F NMR is critical for verifying the presence and position of the CF₃ group, while ¹H/¹³C NMR confirms backbone integrity and stereochemistry .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store as a lyophilized solid at –20°C in airtight, light-protected containers to prevent hydrolysis of the butenyl sidechain or oxidation of the CF₃ group. For short-term use (≤1 month), dissolved samples in DMSO or DMF should be kept at 2–8°C .

Q. How does the 4-CF₃ substituent influence the compound’s physicochemical properties?

- Methodological Answer : The CF₃ group increases hydrophobicity (logP) and metabolic stability, making the compound suitable for membrane permeability studies. Its strong electron-withdrawing effect alters pKa values of adjacent functional groups (e.g., carboxylic acid), affecting solubility in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for CF₃-substituted phenylalanine derivatives?

- Methodological Answer : Contradictions may arise from variations in:

- Purity : Validate compound purity via HPLC and MS (≥98% recommended for biological assays) .

- Stereochemical integrity : Confirm enantiomeric excess using chiral HPLC or polarimetry .

- Assay conditions : Standardize buffer pH (CF₃ groups are sensitive to ionic strength) and cell lines (e.g., HEK293 vs. HeLa) .

Q. What strategies optimize the catalytic efficiency of CF₃-containing compounds in polymerization or cross-coupling reactions?

- Methodological Answer :

- Ligand Design : Fluorinated ligands (e.g., P(4-CF3−C6H4)3) enhance solubility in non-polar media (e.g., supercritical CO₂) but may reduce electron-donating capacity. Balance steric bulk and electronic effects via Hammett plots (σ values for CF₃ = 0.54) .

- Reaction Medium : Use fluorinated solvents (e.g., hexafluoroisopropanol) to improve substrate compatibility and reduce side reactions .

Q. How do computational models predict the reactivity of this compound in enzyme-binding studies?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation free energies (ΔG‡) for interactions with target enzymes (e.g., proteases). The CF₃ group’s inductive effect lowers electron density at the phenyl ring, affecting π-π stacking and hydrogen bonding .

- Molecular Dynamics (MD) : Simulate binding kinetics in explicit solvent models to assess how the butenyl sidechain’s flexibility influences conformational stability .

Q. What experimental controls are essential when analyzing CF₃-related cytotoxicity or off-target effects?

- Methodological Answer :

- Negative Controls : Use non-fluorinated analogs (e.g., Phe(4-CH3)-OH) to isolate CF₃-specific effects.

- Fluorine-Free Media : Avoid F⁻-containing buffers (e.g., PBS) to prevent confounding interactions .

- Metabolite Screening : Monitor defluorination products via ¹⁹F NMR or LC-MS to rule out toxicity from free fluoride ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.